molecular formula C7H10F4O4S B3042094 Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate CAS No. 501691-53-8

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate

Cat. No.: B3042094
CAS No.: 501691-53-8
M. Wt: 266.21 g/mol
InChI Key: MJSJKAMIPVBLHE-UHFFFAOYSA-N
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Description

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate: is an organofluorine compound with the molecular formula C7H10F4O4S. This compound is characterized by the presence of both allyloxy and tetrafluoroethanesulphonate groups, making it a versatile reagent in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate typically involves the reaction of ethyl 2-allyloxy-1,1,2,2-tetrafluoroethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulphonate ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethers, thioethers, and amines.

    Oxidation: Formation of epoxides and aldehydes.

    Reduction: Formation of alcohols and alkanes.

Scientific Research Applications

Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulphonate group is a good leaving group, facilitating the displacement by nucleophiles. The allyloxy group can participate in various reactions, including oxidation and reduction, to form diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate is unique due to the combination of allyloxy and tetrafluoroethanesulphonate groups, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl 1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O4S/c1-3-5-14-6(8,9)7(10,11)16(12,13)15-4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSJKAMIPVBLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C(C(OCC=C)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
Reactant of Route 6
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Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate

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